(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one
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Overview
Description
(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a benzopyran ring system with hydroxyl and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 2,4,6-trihydroxyacetophenone.
Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and 2,4,6-trihydroxyacetophenone in the presence of a base, such as sodium hydroxide, to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the flavanone structure.
Reduction: The final step involves the reduction of the flavanone to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the hydroxyl and methoxy groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other flavonoid derivatives and as a model compound for studying flavonoid chemistry.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways, such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Naringenin: Exhibits antioxidant and anti-inflammatory activities.
Uniqueness
(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake compared to other flavonoids.
Properties
Molecular Formula |
C17H16O5 |
---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
(3S)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-5,7-8,11,18-19H,6,9H2,1H3/t11-/m0/s1 |
InChI Key |
IERGURVELWCYAW-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H]2COC3=CC(=CC(=C3C2=O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CC2COC3=CC(=CC(=C3C2=O)O)O |
Origin of Product |
United States |
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